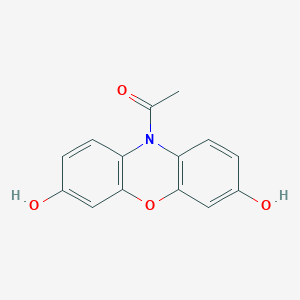
10-Acétyl-3,7-dihydroxyphénoxazine
Vue d'ensemble
Description
10-Acetyl-3,7-dihydroxyphenoxazine is a chemical compound known for its use as a highly sensitive and stable substrate for detecting hydrogen peroxide. It is often used in various biochemical assays due to its ability to produce a fluorescent product upon reaction with hydrogen peroxide in the presence of peroxidase enzymes .
Applications De Recherche Scientifique
10-Acetyl-3,7-dihydroxyphenoxazine is widely used in scientific research due to its sensitivity and stability. Some of its key applications include:
Biochemical Assays: It is used as a fluorogenic substrate for detecting hydrogen peroxide in various enzymatic reactions.
Cell Biology: The compound is used to measure oxidative stress in cells by detecting hydrogen peroxide levels.
Medical Diagnostics: It is employed in diagnostic assays to detect the activity of peroxidase enzymes, which are markers for certain diseases.
Industrial Applications: The compound is used in the development of biosensors for detecting hydrogen peroxide in industrial processes.
Mécanisme D'action
Target of Action
The primary target of ADHP is hydrogen peroxide (H2O2) . H2O2 is a reactive oxygen species involved in various biological processes, including cellular signaling, host defense, and oxidative stress .
Mode of Action
ADHP acts as a highly sensitive and stable substrate for horseradish peroxidase (HRP), enabling the selective detection of H2O2 . In the presence of HRP, ADHP reacts with H2O2 in a 1:1 stoichiometry to produce the highly fluorescent compound resorufin .
Biochemical Pathways
The reaction between ADHP and H2O2, catalyzed by HRP, is part of a broader set of biochemical pathways involving reactive oxygen species and peroxidases . Many enzymatic reactions can produce H2O2, so ADHP can be used in coupled enzymatic reactions to detect the biological activity of various enzymes .
Pharmacokinetics
Its solubility in dmso and dmf suggests that it could potentially be absorbed and distributed in biological systems
Result of Action
The result of ADHP’s action is the production of resorufin, a red-fluorescent compound . This fluorescence can be measured using a fluorometer or enzyme-linked immunosorbent assay (ELISA) reader, providing a quantitative readout of H2O2 levels .
Action Environment
The action of ADHP can be influenced by various environmental factors. For example, the presence of albumin can significantly decrease the fluorescence intensity of the ADHP oxidation product . Additionally, the reaction is performed in a buffered solution (e.g., sodium phosphate buffer), and the pH of the solution can affect the reaction . The reaction should also be performed in the dark to prevent photooxidation .
Analyse Biochimique
Biochemical Properties
10-Acetyl-3,7-dihydroxyphenoxazine plays a significant role in biochemical reactions, particularly in the detection of H2O2 . It interacts with horseradish peroxidase (HRP), an enzyme that catalyzes the oxidation of this compound in the presence of H2O2 . The reaction results in the formation of a highly fluorescent compound called resorufin . This interaction is highly specific and occurs in a 1:1 stoichiometry .
Cellular Effects
The cellular effects of 10-Acetyl-3,7-dihydroxyphenoxazine are primarily related to its ability to detect H2O2, a reactive oxygen species involved in various cellular processes . By providing a means to measure H2O2 levels, this compound indirectly influences our understanding of cell signaling pathways, gene expression, and cellular metabolism that are regulated or affected by H2O2 .
Molecular Mechanism
The molecular mechanism of action of 10-Acetyl-3,7-dihydroxyphenoxazine involves its oxidation by H2O2 in the presence of HRP . This reaction transforms the non-fluorescent 10-Acetyl-3,7-dihydroxyphenoxazine into the highly fluorescent resorufin . This transformation allows for the detection and quantification of H2O2, providing insights into the activities of enzymes and other biomolecules that produce or interact with H2O2 .
Temporal Effects in Laboratory Settings
The effects of 10-Acetyl-3,7-dihydroxyphenoxazine over time in laboratory settings are related to its stability and its ability to produce a fluorescent signal upon oxidation . The compound is stable and can be stored at -20°C in the dark . The fluorescence signal it produces upon oxidation can be measured using a fluorescence plate reader .
Metabolic Pathways
10-Acetyl-3,7-dihydroxyphenoxazine is involved in the H2O2 detection pathway . It interacts with HRP, which catalyzes its oxidation in the presence of H2O2 . The product of this reaction, resorufin, can then be detected and quantified .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-Acetyl-3,7-dihydroxyphenoxazine typically involves the acetylation of 3,7-dihydroxyphenoxazine. The reaction is carried out under controlled conditions to ensure the selective acetylation at the 10-position. Common reagents used in this process include acetic anhydride and a suitable base such as pyridine .
Industrial Production Methods
Industrial production of 10-Acetyl-3,7-dihydroxyphenoxazine follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
10-Acetyl-3,7-dihydroxyphenoxazine primarily undergoes oxidation reactions. In the presence of hydrogen peroxide and horseradish peroxidase, it is oxidized to produce the fluorescent compound resorufin .
Common Reagents and Conditions
Reaction Conditions: The reactions are typically carried out in aqueous buffers at neutral to slightly alkaline pH.
Major Products
The major product formed from the oxidation of 10-Acetyl-3,7-dihydroxyphenoxazine is resorufin, a highly fluorescent compound .
Comparaison Avec Des Composés Similaires
10-Acetyl-3,7-dihydroxyphenoxazine is unique due to its high sensitivity and stability as a fluorogenic substrate. Similar compounds include:
Resorufin: The direct oxidation product of 10-Acetyl-3,7-dihydroxyphenoxazine.
Homovanillic Acid: Another substrate used for detecting hydrogen peroxide but with different fluorescence properties.
Amplex Red: A commercially available form of 10-Acetyl-3,7-dihydroxyphenoxazine used in various biochemical assays.
These compounds share similar applications but differ in their sensitivity, stability, and fluorescence properties, making 10-Acetyl-3,7-dihydroxyphenoxazine a preferred choice for many researchers .
Propriétés
IUPAC Name |
1-(3,7-dihydroxyphenoxazin-10-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-8(16)15-11-4-2-9(17)6-13(11)19-14-7-10(18)3-5-12(14)15/h2-7,17-18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYCWFICOKSIHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=C(C=C(C=C2)O)OC3=C1C=CC(=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10152327 | |
| Record name | Amplex red reagent | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10152327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119171-73-2 | |
| Record name | Amplex Red | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119171732 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amplex red reagent | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10152327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ampliflu Red | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


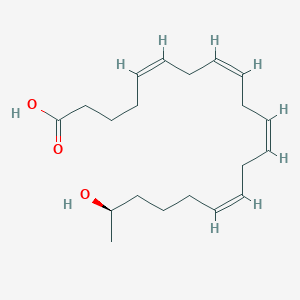
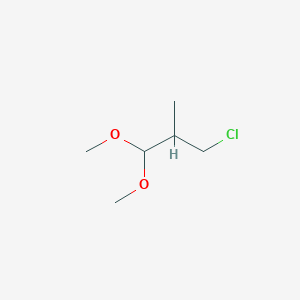
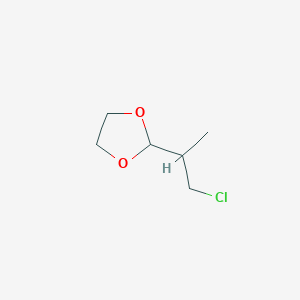


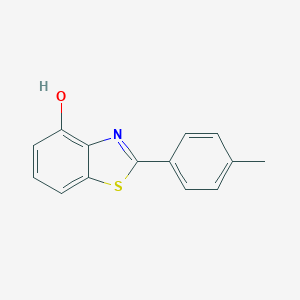
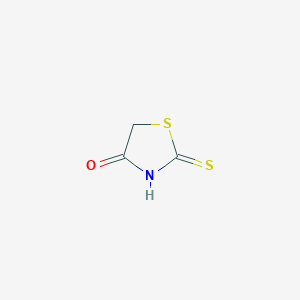


![2-[[1-[(Z)-(4-Oxo-2-thioxo-5-thiazolidinylidene)methyl]-2-naphthalenyl]oxy]-acetic Acid](/img/structure/B49668.png)
![4-[[(6-Methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl]benzenesulfonamide](/img/structure/B49670.png)

